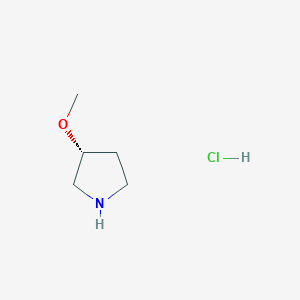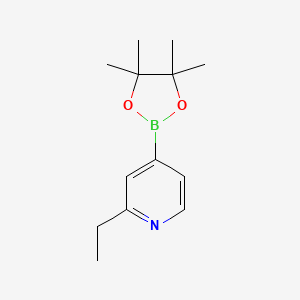
2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine is a chemical compound with a molecular formula of C11H7F4N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. The fluorobenzene and the 2-fluoropyridine rings are oriented at a dihedral angle of 37.93 (5)° .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine involves a pyridine ring attached to a fluorophenyl group and a trifluoromethyl group . The fluorobenzene and the 2-fluoropyridine rings are oriented at a dihedral angle of 37.93 (5)° .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Treatment Applications
- Quaternization Studies: Fluorinated pyridine derivatives, including 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine, have been studied for their potential in quaternization reactions. These compounds are explored for their potential use in treating organophosphorus nerve agent poisoning (Timperley et al., 2005).
Chemical Synthesis and Material Science
Synthesis of Poly-Substituted Pyridines
A novel method for synthesizing poly-substituted pyridines, including derivatives of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine, has been developed. This process is significant in the field of chemical synthesis, offering a new approach to pyridine derivatives (Chen et al., 2010).
Application in Organic Light-Emitting Diodes (OLEDs)
Derivatives of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine have been used in the development of efficient organic light-emitting diodes with low efficiency roll-off at high brightness. This application highlights its importance in the field of materials science and electronic device fabrication (Teng et al., 2014).
Pharmaceutical and Biological Research
Pharmaceutical Intermediate Synthesis
The compound has been used in synthesizing biologically active compounds, underlining its importance in pharmaceutical research (Wang et al., 2016).
Medicinal Chemistry
In medicinal chemistry, derivatives of 2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine are being explored for the development of new drug candidates, such as JPC-3210, for malaria treatment and prevention (Chavchich et al., 2016).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-5-3-8(4-6-9)11-10(12(14,15)16)2-1-7-17-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRSJZNENHKVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-(4-pyrimidinyl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B1388492.png)









![2-[(3-Piperidinylmethoxy)methyl]pyridine dihydrochloride](/img/structure/B1388508.png)